molecular formula C8H7F3O2S B3137004 1-Methanesulfonyl-3-trifluoromethyl-benzene CAS No. 43032-69-5

1-Methanesulfonyl-3-trifluoromethyl-benzene

Cat. No.: B3137004
CAS No.: 43032-69-5
M. Wt: 224.2 g/mol
InChI Key: FLUUWBSOLRFAKL-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-trifluoromethyl-benzene is an organic compound with the molecular formula C8H7F3O2S It is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

3-Trifluoromethylphenylmethylsulfone plays a significant role in biochemical reactions, particularly in the trifluoromethylation of thiophenols. This compound can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This reaction leads to the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst . The interactions of 3-Trifluoromethylphenylmethylsulfone with arylthiolate anions highlight its importance in biochemical research.

Cellular Effects

3-Trifluoromethylphenylmethylsulfone has various effects on different types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to form EDA complexes and undergo SET reactions under visible light irradiation suggests its potential impact on cellular metabolism and other biochemical pathways . Detailed studies on its specific cellular effects are still limited.

Molecular Mechanism

The molecular mechanism of 3-Trifluoromethylphenylmethylsulfone involves its role as a trifluoromethyl radical precursor. The compound forms EDA complexes with arylthiolate anions, leading to an intramolecular SET reaction under visible light irradiation . This reaction results in the S-trifluoromethylation of thiophenols, demonstrating the compound’s ability to act as a nucleophilic trifluoromethylating agent . The molecular interactions and enzyme inhibition or activation mechanisms of 3-Trifluoromethylphenylmethylsulfone are crucial for understanding its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Trifluoromethylphenylmethylsulfone can change over time. The compound’s stability and degradation under various conditions are essential factors to consider. Studies have shown that the trifluoromethylthio (CF3S) group in 3-Trifluoromethylphenylmethylsulfone enhances the compound’s stability under acidic environments

Dosage Effects in Animal Models

The effects of 3-Trifluoromethylphenylmethylsulfone vary with different dosages in animal models. Understanding the dose-effect relationship is crucial for evaluating the compound’s therapeutic potential and toxicity. High doses of 3-Trifluoromethylphenylmethylsulfone may lead to adverse effects, while lower doses might be beneficial for specific biochemical applications . Detailed studies on dosage effects and threshold levels are necessary for comprehensive evaluation.

Metabolic Pathways

3-Trifluoromethylphenylmethylsulfone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in trifluoromethylation reactions suggests its involvement in metabolic flux and changes in metabolite levels

Transport and Distribution

The transport and distribution of 3-Trifluoromethylphenylmethylsulfone within cells and tissues are critical for understanding its biochemical effects. The compound’s ability to form EDA complexes and undergo SET reactions indicates its potential interactions with transporters and binding proteins . Studies on its localization and accumulation in different cellular compartments are essential for a comprehensive understanding.

Subcellular Localization

The subcellular localization of 3-Trifluoromethylphenylmethylsulfone plays a significant role in its activity and function. The compound’s ability to form EDA complexes and undergo SET reactions suggests its localization in specific cellular compartments . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-3-trifluoromethyl-benzene can be synthesized through several methods. One common approach involves the sulfonylation of 3-trifluoromethyl-benzene using methanesulfonyl chloride in

Properties

IUPAC Name

1-methylsulfonyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUUWBSOLRFAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251043
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43032-69-5
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43032-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of sodium sulfite (3.0 g, 24 mmol), sodium bicarbonate (3.7 g; 44 mmol and 3-trifluormethylbenzenesulfonylchloride (5.0 g; 20 mmol) in 70 mL water, was heated at 75° C. for 1 hour. Then 5 mL 50% aqueous sodium hydroxide to solution and ethyl bromoacetic acid (2.65 mL; 22 mmol) was added and the mixture was refluxed for 30 hours. Then the mixture was extracted with dichloromethane and concentrated to provide 1 g (4.46 mmol; 20% yield) of 1-methanesulfonyl-3-trifluoromethylbenzene as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.65 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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